7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol
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Overview
Description
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol is a complex organic compound with the molecular formula C13H22O. It is characterized by its tricyclic structure, which includes three interconnected rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the hydroxyl group at the 8th position. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the tricyclic structure or the hydroxyl group.
Substitution: Functional groups can be substituted at different positions on the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohols or hydrocarbons .
Scientific Research Applications
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol has several scientific research applications:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play a crucial role in its reactivity and binding affinity. These interactions can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dimethyltricyclo(5.4.0.03,9)undecane
- 8-Hydroxytricyclo(5.4.0.03,9)undecane
- 7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-one
Uniqueness
7,9-Dimethyltricyclo(5.4.0.03,9)undecan-8-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group at the 8th position. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
93940-36-4 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,3-dimethyltricyclo[5.4.0.03,9]undecan-2-ol |
InChI |
InChI=1S/C13H22O/c1-12-6-3-4-9-8-10(12)5-7-13(9,2)11(12)14/h9-11,14H,3-8H2,1-2H3 |
InChI Key |
SIFALEATOXZFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3CC1CCC3(C2O)C |
Origin of Product |
United States |
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